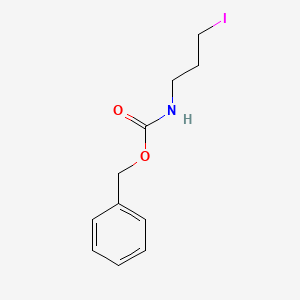

![molecular formula C17H19NO6S B2744066 N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 333357-43-0](/img/structure/B2744066.png)

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

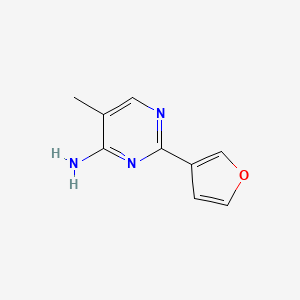

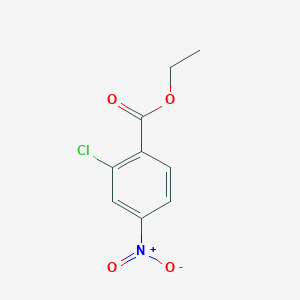

“N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” is a chemical compound with the molecular formula C17H19NO6S . Its average mass is 365.401 Da and its monoisotopic mass is 365.093292 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Cytoprotectants and NMDA Receptor Inhibitors

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine and its derivatives have been investigated for their role as cytoprotectants and inhibitors of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. These compounds have shown potential in protecting cell lines from glutamate-induced toxicity, indicating their therapeutic potential in neurological conditions where excitotoxicity is a factor. This research highlights the compound's relevance in neuroprotection and its mechanism of action through the modulation of the NMDA receptor, a critical component in excitatory neurotransmission and calcium (Ca2+) influx regulation (Buchstaller et al., 2006).

Osmoprotectant Molecules

Studies on structurally similar molecules to this compound have explored their role as osmoprotectants in bacteria like Escherichia coli. These investigations provide insights into how chemical modifications in molecules akin to this compound could influence their ability to help organisms manage osmotic stress, which is crucial for understanding stress tolerance and adaptation in various environments (Chambers et al., 1987).

Aldose Reductase Inhibition

Compounds related to this compound have been synthesized and assessed for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These studies underscore the potential for derivatives of this compound in managing conditions arising from enhanced polyol pathway flux, offering a foundation for the development of treatments targeting diabetic complications (Mayfield & Deruiter, 1987).

Fluorescent Probes and Protein Engineering

Research into the chemical properties of compounds similar to this compound includes their use in developing fluorescent probes for biological research. By covalently attaching these compounds to biomolecules, researchers can study the dynamics of biological processes in real time, providing insights into the mechanisms of action of various biological systems and the potential for novel diagnostic tools (Schiller & Schechter, 1977).

Herbicide Resistance Mechanisms

The study of glyphosate resistance mechanisms has involved the investigation of compounds structurally related to this compound. Understanding how these mechanisms operate at a molecular level can inform the development of more effective and sustainable agricultural practices, highlighting the relevance of chemical research in addressing global challenges related to food security and environmental sustainability (Pollegioni, Schonbrunn, & Siehl, 2011).

Propriétés

IUPAC Name |

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S/c1-12-4-6-13(7-5-12)18(11-17(19)20)25(21,22)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZXOYUJGCFJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)

![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)